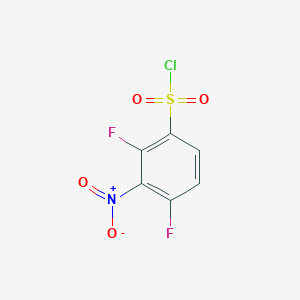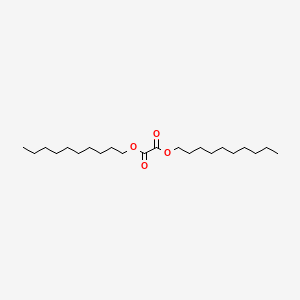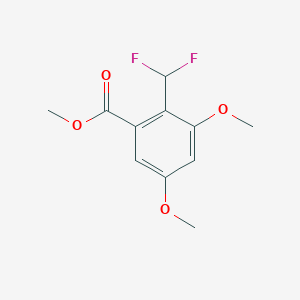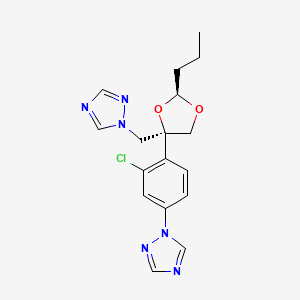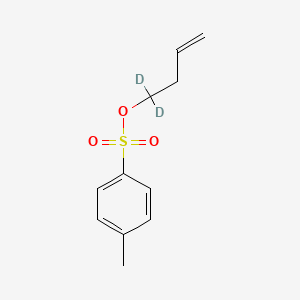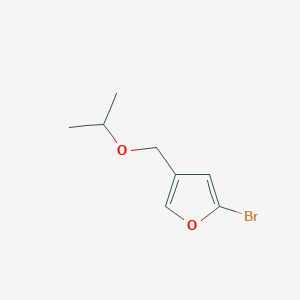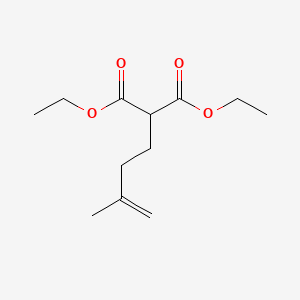
Diethyl 2-(3-methylbut-3-enyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a diethyl ester of propanedioic acid and features a 3-methylbut-3-enyl group attached to the central carbon atom of the propanedioate moiety . This compound is of interest due to its versatile reactivity and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-methylbut-3-enyl)propanedioate can be synthesized through the alkylation of diethyl malonate with an appropriate alkyl halide. The process involves the formation of an enolate ion from diethyl malonate by treatment with a strong base such as sodium ethoxide in ethanol . The enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as 3-methylbut-3-enyl bromide, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process typically involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(3-methylbut-3-enyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-carbon position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Applications De Recherche Scientifique
Diethyl 2-(3-methylbut-3-enyl)propanedioate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism of action of diethyl 2-(3-methylbut-3-enyl)propanedioate involves its reactivity as a nucleophile. The enolate ion formed from the compound can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds . This reactivity is exploited in malonic ester synthesis, where the compound acts as a nucleophile in substitution reactions to form substituted malonic esters .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: The parent compound, diethyl malonate, lacks the 3-methylbut-3-enyl group and is used in similar synthetic applications.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic pathways.
Uniqueness
Diethyl 2-(3-methylbut-3-enyl)propanedioate is unique due to the presence of the 3-methylbut-3-enyl group, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules, offering versatility in various chemical transformations .
Propriétés
Formule moléculaire |
C12H20O4 |
|---|---|
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
diethyl 2-(3-methylbut-3-enyl)propanedioate |
InChI |
InChI=1S/C12H20O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h10H,3,5-8H2,1-2,4H3 |
Clé InChI |
XXFIWAJVJUCXKQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC(=C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
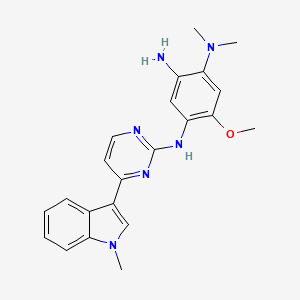
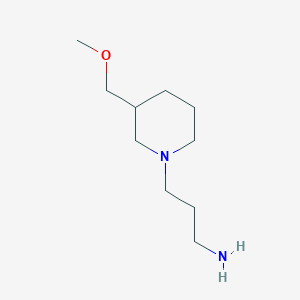
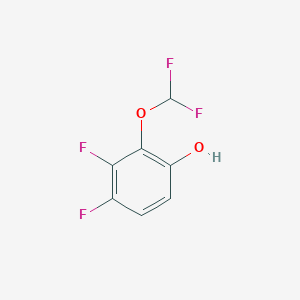
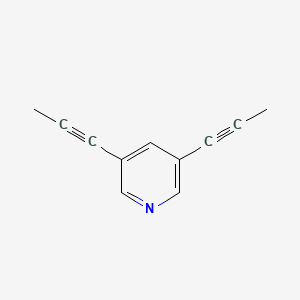
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)
![1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13433433.png)
